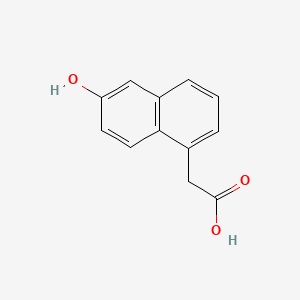

(6-Hydroxy-1-naphthyl)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(6-hydroxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZYNPLPJOSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxy 1 Naphthyl Acetic Acid

Direct Synthesis Approaches

Direct synthetic methods focus on introducing the key functional groups—the hydroxyl and the acetic acid moieties—onto a pre-existing naphthalene (B1677914) scaffold. These approaches are often designed for efficiency and atom economy.

Esterification Reactions for Carboxyl Group Formation

While direct esterification to form the free carboxylic acid is not a standard approach for creating the acetic acid side chain from the naphthalene ring, related esterification reactions are crucial for creating precursors or for the protection of the carboxyl group during other synthetic steps. For instance, the synthesis of a methyl ester of a related compound, 6-hydroxy-naphthalene-1-carboxylic acid, can be achieved by reacting 6-hydroxy-1-naphthoic acid with methanol (B129727) in the presence of thionyl chloride. This reaction proceeds via an acid chloride intermediate, which is then esterified.

A general representation of this type of esterification is shown below:

| Reactant 1 | Reactant 2 | Reagent | Product |

| 6-Hydroxy-1-naphthoic acid | Methanol | Thionyl chloride | Methyl 6-hydroxy-1-naphthoate |

This ester could then, in principle, be subjected to homologation techniques to introduce the additional methylene (B1212753) group of the acetic acid side chain.

Hydroxylation Strategies on Naphthalene Rings

The direct introduction of a hydroxyl group at the 6-position of a 1-naphthylacetic acid derivative is a challenging yet theoretically possible approach. The metabolism of 1-naphthaleneacetic acid (NAA) in various organisms has been shown to produce hydroxylated derivatives, including the 6-hydroxy analog, which suggests that enzymatic or biomimetic hydroxylation could be a potential route.

In a laboratory setting, selective hydroxylation of the naphthalene ring often requires directing groups or the use of specific oxidizing agents. The position of hydroxylation is highly dependent on the substituents already present on the ring. For a 1-substituted naphthalene, electrophilic attack, which is a common mechanism for hydroxylation, is often directed to the 4- or 5-position. Therefore, achieving selective hydroxylation at the 6-position would likely require a more sophisticated strategy, possibly involving a blocking/deblocking sequence of other positions or the use of a specific catalyst that favors the 6-position.

Alkylation and Acylation Routes to the Acetic Acid Moiety

A plausible direct route to (6-hydroxy-1-naphthyl)acetic acid involves the introduction of the acetic acid side chain onto a 6-hydroxynaphthalene precursor. This can be envisioned through Friedel-Crafts type reactions.

One such approach is the Friedel-Crafts acylation of 6-methoxynaphthalene with chloroacetyl chloride to yield 1-chloroacetyl-6-methoxynaphthalene. The resulting ketone could then be reduced, and the chlorine displaced by a cyanide group, followed by hydrolysis to give (6-methoxy-1-naphthyl)acetic acid. The final step would be the demethylation of the methoxy (B1213986) group to the desired hydroxyl group.

A key challenge in this approach is controlling the regioselectivity of the acylation. The 1-position of a 2-substituted naphthalene (like 6-methoxynaphthalene) is activated, but acylation can also occur at other positions. The reaction conditions, including the choice of Lewis acid and solvent, would need to be carefully optimized to favor the formation of the 1-substituted product.

Indirect Synthetic Pathways via Precursors

Indirect methods involve the synthesis of a precursor molecule that already contains some of the desired structural features, followed by a series of transformations to arrive at the final product.

Transformation of Naphthylcarbinols

A viable indirect route starts with the synthesis of (6-hydroxy-1-naphthyl)methanol. This carbinol can be prepared from 6-hydroxy-1-naphthaldehyde (B1630142) via reduction. The aldehyde itself can be synthesized through methods like the Reimer-Tiemann or Vilsmeier-Haack reaction on 6-hydroxynaphthalene, though regioselectivity can be a challenge.

Once the (6-hydroxy-1-naphthyl)methanol is obtained, it can be converted to the corresponding halide, typically (6-hydroxy-1-naphthyl)methyl chloride or bromide, using reagents like thionyl chloride or phosphorus tribromide. The resulting halomethyl derivative can then be subjected to cyanation using a cyanide salt, such as sodium or potassium cyanide, to yield (6-hydroxy-1-naphthyl)acetonitrile. The final step is the hydrolysis of the nitrile group to the carboxylic acid, which can be achieved under either acidic or basic conditions, to afford this compound.

A summary of this pathway is presented below:

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 6-Hydroxy-1-naphthaldehyde | (6-Hydroxy-1-naphthyl)methanol | (6-Hydroxy-1-naphthyl)methyl halide | This compound |

| (Reduction) | (Halogenation) | (Cyanation followed by Hydrolysis) |

Modifications of Substituted Naphthalene Derivatives

One of the most practical indirect synthetic strategies involves the modification of readily available naphthalene derivatives. A prominent example is the use of 6-hydroxy-1-naphthoic acid as a key precursor.

Arndt-Eistert Homologation: The Arndt-Eistert reaction provides a classic method for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.orgresearchgate.net This sequence would begin with the conversion of 6-hydroxy-1-naphthoic acid to its acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by silver oxide or other metal catalysts, to generate a ketene (B1206846). organic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to yield the desired this compound. organic-chemistry.orgwikipedia.orgresearchgate.net

Willgerodt-Kindler Reaction: Another powerful method is the Willgerodt-Kindler reaction, which can be applied to 1-acetyl-6-hydroxynaphthalene. wikipedia.orgunacademy.commsu.eduorganic-chemistry.org This reaction involves heating the aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine (B109124). wikipedia.orgmsu.edu The reaction proceeds through a series of complex rearrangements to form a thioamide at the terminal carbon of the alkyl chain. organic-chemistry.org Subsequent hydrolysis of the resulting thioamide yields the corresponding carboxylic acid, in this case, this compound. The reaction of 1-acetylnaphthalene (acenaphthone) with morpholine and sulfur has been studied as a benchmark for this transformation. soachim.info

A representation of these two indirect pathways is shown in the table below:

| Precursor | Key Reaction | Intermediate(s) | Final Product |

| 6-Hydroxy-1-naphthoic acid | Arndt-Eistert Homologation | 6-Hydroxy-1-naphthoyl chloride, Diazoketone, Ketene | This compound |

| 1-Acetyl-6-hydroxynaphthalene | Willgerodt-Kindler Reaction | Thioamide | This compound |

Synthesis from 1-Aminomethylnaphthalene-6-sulphonic Acid: A patented industrial process describes the synthesis of 6-hydroxynaphthalene-1-carboxylic acid from naphthalene-2-sulphonic acid. google.com This process involves the amidoalkylation and subsequent hydrolysis to form 1-aminomethylnaphthalene-6-sulphonic acid. google.com This intermediate is then oxidized to 1-carboxynaphthalene-6-sulphonic acid, which is converted to 6-hydroxynaphthalene-1-carboxylic acid via alkali fusion. google.com This precursor could then be subjected to the Arndt-Eistert homologation as described above.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, represent a highly efficient approach in synthetic chemistry. rsc.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. rsc.orgsemanticscholar.org The synthesis of scaffolds related to this compound can be envisioned through MCRs involving key starting materials like 2-hydroxy-1,4-naphthoquinone (B1674593) and 6-aminouracils.

A notable example is the three-component reaction between 2-hydroxy-1,4-naphthoquinone, various aldehydes, and 6-aminouracil (B15529) derivatives. researchgate.netrsc.org The outcome of this reaction is highly dependent on the conditions employed. When conducted under microwave irradiation in a mixture of acetic acid and water, the reaction yields complex, fused polycyclic N-heterocycles, specifically 1,4-dihydropyridines fused with naphthoquinone and pyrimidine (B1678525) moieties. rsc.org Conversely, performing the same reaction under conventional reflux conditions leads to the formation of acyclic trisubstituted methane (B114726) derivatives. rsc.org

The proposed mechanism for the formation of the cyclic product involves an initial acid-assisted aldol (B89426) condensation between 2-hydroxy-1,4-naphthoquinone and an aldehyde. rsc.org This is followed by a Michael-type addition of the 6-aminouracil, which then undergoes intramolecular condensation and tautomerization to yield the final fused product. rsc.org The choice of solvent and energy source is critical; protic solvents and microwave heating favor the formation of the cyclic product. researchgate.net

The scope of this reaction has been explored with a wide variety of aldehydes, demonstrating its versatility. The table below summarizes the synthesis of various fused heterocyclic compounds (4a-k) from the reaction of 2-hydroxy-1,4-naphthoquinone (1), 1,3-dimethyl-6-aminouracil (2a), and different aldehydes (3a-k) under optimized microwave conditions. researchgate.netrsc.org

| Entry | Aldehyde (R Group) | Product | Yield of Cyclic Product (4) | Yield of Acyclic Product (5) |

| 1 | Phenyl | 4aa | 79% | 13% |

| 2 | 4-ClC₆H₄ | 4ab | 87% | 10% |

| 3 | 4-CH₃C₆H₄ | 4ac | 90% | 8% |

| 4 | 4-OCH₃C₆H₄ | 4ad | 85% | 10% |

| 5 | 4-(CH₃)₂CHC₆H₄ | 4ae | 82% | 12% |

| 6 | 4-NO₂C₆H₄ | 4af | 64% | 32% |

| 7 | 4-FC₆H₄ | 4ag | 71% | 25% |

| 8 | 2-ClC₆H₄ | 4ah | 90% | — |

| 9 | 3-BrC₆H₄ | 4ai | 78% | 18% |

| 10 | Naphthyl | 4aj | 85% | — |

| 11 | 2-OCH₃C₆H₄ | 4ak | 92% | — |

Data sourced from research on reaction condition-dependent MCRs. researchgate.net

While these MCRs produce complex heterocyclic systems rather than the target this compound directly, they provide crucial insights into the reactivity of the naphthyl scaffold and demonstrate powerful methods for constructing carbon-carbon and carbon-nitrogen bonds in a single step.

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are paramount in organic synthesis to ensure that reactions occur at the desired functional group and position, thereby minimizing the formation of unwanted byproducts and simplifying purification.

In the context of the multi-component reactions involving 2-hydroxy-1,4-naphthoquinone, selectivity is a key determinant of the final product structure. The reaction initiates with a Knoevenagel-type condensation between the aldehyde and the most reactive methylene group of 2-hydroxy-1,4-naphthoquinone (the C3 position). This is an example of chemoselectivity, as the aldehyde reacts with the naphthoquinone rather than undergoing self-condensation or reacting with the amine at this initial stage.

The subsequent step, a Michael addition of the 6-aminouracil, is a prime example of regioselectivity. The nucleophilic C5 of the 6-aminouracil attacks the electrophilic carbon of the α,β-unsaturated intermediate formed in the first step. This specific attack, as opposed to an attack by the nitrogen atoms of the uracil, dictates the connectivity of the final product. rsc.org The final intramolecular cyclization is also a regioselective process, leading to the thermodynamically stable fused pyridine (B92270) ring system.

In other synthetic strategies, such as the proline-catalyzed three-component reductive alkylation of 2-hydroxy-1,4-naphthoquinone, an aldehyde is used to introduce an alkyl substituent specifically at the 3-position. nih.gov This highlights the inherent reactivity of the C3 position of the lawsone core, a crucial consideration for any synthetic plan targeting a 1,6-disubstituted naphthalene derivative. Controlling this reactivity to achieve substitution at the desired positions on the naphthalene ring, while preventing unwanted side reactions or cyclizations, is the central challenge in designing a selective synthesis for this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, safer, and more efficient. semanticscholar.orgacs.org The synthesis of this compound and related compounds can be significantly improved by adhering to these principles.

Prevention of Waste : Multi-component reactions inherently uphold this principle by combining several steps into one pot, which reduces the need for intermediate purification steps and minimizes solvent and material waste. semanticscholar.org High atom economy is a key goal, maximizing the incorporation of atoms from the reactants into the final product. acs.org

Safer Solvents and Auxiliaries : A major focus of green chemistry is the replacement of hazardous organic solvents. semanticscholar.orgresearchgate.net Research has shown that reactions involving 2-hydroxy-1,4-naphthoquinone can be effectively carried out in greener solvents like water, ethanol, or mixtures thereof. researchgate.netthieme-connect.com Acetic acid, used as both a solvent and a catalyst in some MCRs, is considered a more benign alternative to many other acids. beilstein-journals.orgrsc.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are required in small amounts and can be recycled. acs.orgtmv.ac.in The use of organocatalysts like L-proline or enzymes in the synthesis of naphthoquinone derivatives is a significant green advancement. rsc.orgthieme-connect.com These catalysts are often metal-free, avoiding the toxicity associated with heavy metals. rsc.org

Use of Renewable Feedstocks : While not always directly applicable to the synthesis of this specific aromatic compound, the principle encourages the use of starting materials derived from renewable biological sources rather than depletable petrochemicals. acs.orgtmv.ac.in

By integrating these principles, the synthetic routes toward this compound can be designed to be not only chemically efficient but also economically and environmentally sustainable.

Biological Activities and Molecular Mechanisms of 6 Hydroxy 1 Naphthyl Acetic Acid and Analogues Excluding Clinical Human Data

Auxin-Like Activities in Plant Systems

Synthetic naphthalene-based acetic acids are recognized for their potent auxin-like activities, influencing a wide array of developmental processes in plants, from the cellular level to the whole organism. researchgate.net

Modulation of Cell Division and Elongation Processes

A primary function of auxins is the regulation of cell division and elongation, which are fundamental to plant growth. oup.comresearchgate.net Analogues such as 1-Naphthaleneacetic acid (NAA) are known to stimulate these processes. researchgate.netresearchgate.net The response, however, can be differential. Studies have shown that while NAA can stimulate cell elongation at concentrations much lower than those required to stimulate cell division, other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) primarily promote cell division without a significant effect on elongation. This suggests that different auxin analogues may activate distinct signaling pathways to control these two processes.

It is proposed that auxin-dependent cell elongation is mediated by high-affinity binding to specific receptors, whereas cell division is triggered through a different, lower-affinity receptor system. This differential activation is highlighted by the varied responses of plant cells to different synthetic auxins, as detailed in the table below.

Table 1: Differential Effects of Auxin Analogues on Cell Processes

| Compound | Primary Effect | Notes |

|---|---|---|

| 1-Naphthaleneacetic acid (NAA) | Stimulates cell elongation and division | Elongation is stimulated at lower concentrations than division. |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Primarily promotes cell division | Shows less effect on cell elongation compared to NAA. |

| Indole-3-acetic acid (IAA) | Promotes both cell elongation and division | The principal naturally occurring auxin in most plants. nih.gov |

Influence on Rooting and Plant Development

One of the most widespread applications of NAA is as a rooting agent for vegetative propagation from stem and leaf cuttings. wikipedia.orgbloomtechz.com This is a classic auxin response, where the hormone promotes the formation of adventitious roots—roots that arise from non-root tissue, such as a stem. The application of NAA has been shown to significantly increase the number and quality of adventitious roots in numerous plant species. bloomtechz.com

Table 2: Effect of 1-Naphthaleneacetic Acid (NAA) on Adventitious Rooting in Cuttings

| Plant Species | NAA Concentration | Observed Effect |

|---|---|---|

| Soybean (Glycine max) | 50 µM | Optimal induction of adventitious roots on hypocotyls. |

| Wax Apple (Syzygium samarangense) | 10 and 20 mg/L | Significantly improved physiological characteristics related to growth. agrojournal.org |

| Rice (Oryza sativa) | 20 mg/L | Beneficial effects on growth and yield attributes. researchgate.net |

| Various hanging fruits (apples, olives, oranges) | 20–100 µg/mL | Prevents premature fruit drop and thinning. wikipedia.org |

Effects on Photosynthesis and RNA Synthesis

Auxin analogues like 1-naphthylacetic acid have been reported to activate or influence fundamental cellular processes, including photosynthesis and RNA synthesis. researchgate.net Application of NAA can lead to an increase in the chlorophyll (B73375) content of leaves, which may contribute to a higher photosynthetic rate. agrojournal.orgresearchgate.net

Furthermore, studies have demonstrated that NAA treatment can enhance the RNA synthesizing capacity of isolated cell nuclei. ias.ac.in In experiments with fenugreek seedlings, treatment with NAA, particularly in combination with gibberellic acid, led to a marked increase in nuclear RNA synthesis. ias.ac.in This effect was observed in nuclei from both hypocotyl and cotyledonary regions, as well as in nuclei isolated from callus cultures. ias.ac.in Similarly, in senescing broccoli leaf tissue, the application of kinetin (B1673648) and NAA together transiently increased both RNA content and synthesis. nih.gov This suggests that synthetic auxins can play a role in regulating gene expression at the transcriptional level, a key component of their function in directing plant growth and development.

Interactions with Plant Hormone Signal Transduction Pathways

The molecular mechanism of auxin action is centered on a well-defined signal transduction pathway. The auxin signal is perceived by a receptor complex, of which the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) proteins are key components. pnas.org In the absence of auxin, a family of repressor proteins called Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When an auxin molecule (like IAA or a synthetic analogue) is present, it acts as a molecular glue, binding to the TIR1/AFB receptor and stabilizing its interaction with the Aux/IAA repressor. pnas.org This binding event targets the Aux/IAA protein for degradation via the 26S proteasome pathway. The degradation of the repressor releases the ARF transcription factor, allowing it to activate or repress the transcription of downstream genes, thereby initiating the various physiological responses associated with auxin. nih.gov Synthetic auxins like NAA are effective because they can bind to the TIR1/AFB co-receptor pocket, mimicking the action of endogenous IAA and triggering the same signaling cascade. pnas.org

In Vitro Studies on Plant Tissue Culture

Synthetic auxins are indispensable components of plant tissue culture media, where they are used to induce cell division, callus formation, and organogenesis. wikipedia.orgresearchgate.net 1-Naphthaleneacetic acid (NAA) is frequently used for these purposes due to its stability compared to the natural auxin IAA, which can be easily oxidized. researchgate.net

In tissue culture, the ratio of auxins to another class of plant hormones, cytokinins, is critical in determining the developmental fate of the cultured tissues. A high auxin-to-cytokinin ratio typically promotes root formation, while a lower ratio favors shoot development. NAA is often used to induce the formation of an unorganized mass of dividing cells called a callus, from which whole plants can later be regenerated. It is also a standard component in media designed to induce root formation in micropropagated shoots before they are transferred to soil. wikipedia.org

Table 3: Applications of 1-Naphthaleneacetic Acid (NAA) in Plant Tissue Culture

| Plant | Culture Type | NAA Concentration | Purpose |

|---|---|---|---|

| Kiwifruit (Actinidia deliciosa) | Petiole explants | Not specified, used with 6-benzyladenine | Callus formation. |

| Tobacco (Nicotiana tabacum) | Pedicel explants | Not specified | Required for in vitro flower bud formation. researchgate.net |

| Various Plants | Micropropagation | General use | Induction of root formation in plantlets. wikipedia.org |

| Fenugreek (Trigonella foenumgraeceum) | Hypocotyl callus | 1 mM | Used with gibberellic acid to study RNA synthesis. ias.ac.in |

Enzymatic and Receptor-Mediated Interactions

Beyond the primary auxin receptors in plants, naphthalene-based acetic acids and their derivatives may engage in other enzymatic and receptor-mediated interactions. As discussed previously, the application of NAA can indirectly influence enzyme activity within plants, such as by decreasing the activity of IAA oxidase, thereby preserving endogenous auxin levels. researchgate.net

In non-plant systems, studies on related naphthalene (B1677914) derivatives have revealed interactions with various enzymes. For example, some naphthalene derivatives have been shown to interact with cytochrome P450 enzymes, a large family of enzymes involved in metabolism. While specific studies on (6-Hydroxy-1-naphthyl)acetic acid are lacking, research on other naphthalene compounds demonstrates their potential to bind to and be metabolized by these enzymes.

Protein Kinase Inhibition Mechanisms

Naphthalene-based compounds, particularly naphthalene carboxamide (naphthamide) derivatives, have been identified as inhibitors of protein kinases. ontosight.aimdpi.com Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. ontosight.ai Dysregulation of protein kinase activity is implicated in a multitude of diseases, including cancer and inflammatory conditions. ontosight.aimdpi.com

The inhibitory action of naphthalene derivatives often involves competition with ATP for the kinase's binding site. The planar naphthalene ring can fit into the hydrophobic regions of the ATP-binding pocket, while appended functional groups can form crucial hydrogen bonds and other interactions with key amino acid residues in the active site, such as those in the hinge region. For instance, pyrazolopyrimidine-based inhibitors, which can incorporate a naphthyl group, have shown potent, ATP-competitive inhibition of protein kinase D (PKD) isoforms. researchgate.net The specific substitutions on the naphthalene ring and the nature of the linked moieties are critical in determining the potency and selectivity of these inhibitors against different kinases. researchgate.net

Histone Deacetylase Activity Modulation

In addition to protein kinase inhibition, naphthalene carboxamide derivatives have demonstrated the ability to modulate the activity of histone deacetylases (HDACs). ontosight.aimdpi.com HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. csic.es HDAC inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology.

Compounds possessing both protein kinase and HDAC inhibitory activity are of particular interest. ontosight.aimdpi.com The mechanism of HDAC inhibition by these compounds typically involves a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. In the case of naphthalene-based inhibitors, the naphthyl moiety often serves as the cap group, interacting with residues at the rim of the active site tunnel. The substitution pattern on the naphthalene ring can influence the potency and isoform selectivity of the inhibitor. researchgate.net

Monoamine Oxidase (MAO) Enzyme Interactions

Analogues of this compound, particularly those incorporating a naphthalene core, have been investigated for their interactions with monoamine oxidases (MAO-A and MAO-B). mdpi.comnih.gov MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. semanticscholar.org Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. csic.es

The naphthalene structure can serve as a key hydrophobic component that interacts with the active site of MAO enzymes. For example, in studies of polyamine analogs, replacing a more flexible inner core with a rigid naphthalene diimide structure was found to modulate the inhibitory potency against MAOs. mdpi.com Docking studies have suggested that the aromatic rings of a dianilide-amide core containing a naphthalene-like structure can form crucial π–π stacking interactions with key amino acid residues, such as Phe208 in the active site of MAO-A. mdpi.com Furthermore, thiosemicarbazone derivatives based on a naphthalene-2-sulfonate (B94788) scaffold have been synthesized and shown to be potent inhibitors of both MAO-A and cholinesterases. nih.gov The structure-activity relationship studies of these compounds revealed that electron-withdrawing substituents on associated phenyl rings play a significant role in their inhibitory potential. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibition by Related Scaffolds

Derivatives with scaffolds related to this compound have shown significant inhibitory activity against D-amino acid oxidase (DAAO). acs.orgacs.org DAAO is a flavoenzyme that catabolizes D-amino acids, including D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. acs.orgacs.orgmdpi.com Inhibition of DAAO can increase the levels of D-serine, which is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia. acs.orgacs.org

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized, where the naphthalene moiety serves as a key substituent. acs.orgacs.org These compounds were found to be potent DAAO inhibitors, with some exhibiting IC50 values in the nanomolar range. acs.orgacs.org The naphthalen-1-ylmethyl derivative, in particular, demonstrated highly potent inhibitory activity. acs.orgacs.org Kinetic studies have indicated that these compounds act as competitive inhibitors with respect to the D-serine substrate. semanticscholar.orgacs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has further elucidated that bulky naphthalene substituents can be favorable for activity, fitting into specific contours of the enzyme's active site. rsc.orgrsc.org

Table 1: D-Amino Acid Oxidase (DAAO) Inhibition by Naphthalene-Substituted Triazine Derivatives

| Compound | Substituent | DAAO IC50 (nM) | Reference |

|---|---|---|---|

| 11h | naphthalen-1-ylmethyl | 50 | acs.orgacs.org |

This table is for illustrative purposes and includes data for representative compounds from the cited literature.

Vascular Endothelial Growth Factor Receptor Inhibition by Naphthamide Derivatives

Naphthamide derivatives, which are structurally related to this compound, have been extensively studied as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2. acs.orgacs.orgijpsjournal.com VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. acs.org The inhibition of VEGFR-2 signaling is a major strategy in cancer therapy to block tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. acs.orgijpsjournal.com

A series of naphthamides have been designed and synthesized, leading to the identification of compounds with low nanomolar inhibitory activity against VEGFR-2. acs.orgmdpi.com For example, certain anilinopyrimidine-based naphthamide derivatives have shown high potency in both enzymatic and cellular assays. ijpsjournal.com Structure-activity relationship studies have explored various substitutions on the naphthalene ring and the amide portion of the molecule to optimize potency and pharmacokinetic properties. mdpi.com Some of these compounds have demonstrated multi-targeted kinase inhibition, also showing activity against other receptors like VEGFR-1 and platelet-derived growth factor receptor (PDGFR)-β. acs.org

Table 2: VEGFR-2 Inhibition by Representative Naphthamide Derivatives

| Compound | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) | Reference |

|---|---|---|---|

| 4a | 1.6 | 3.8 | acs.org |

| 14c | 1.5 | 0.9 | acs.org |

| 3k | 0.5 | 9.8 | ijpsjournal.com |

This table presents a selection of data from the cited literature to illustrate the potency of naphthamide derivatives. HUVEC stands for Human Umbilical Vein Endothelial Cells.

Structure-Activity Relationship (SAR) Studies for Biological Function

Impact of Hydroxyl Group Position and Reactivity

The position and reactivity of the hydroxyl group on the naphthalene ring are critical determinants of the biological activity of this class of compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets. Its location on the polycyclic ring system influences the electronic properties of the molecule and its ability to fit into specific binding pockets.

For instance, studies on various naphthalene derivatives have shown that the placement of a hydroxyl group can significantly impact activity. In some cases, a hydroxyl group at a specific position, such as the 2-position, has been linked to strong biological effects. ijpsjournal.com Conversely, in other contexts, the introduction of a hydroxyl group can lead to a decrease in activity compared to other substituents like a methoxy (B1213986) group, which is less reactive but alters the steric and electronic profile differently. csic.esnih.gov The relative positions of multiple hydroxyl groups, or a hydroxyl group in combination with other substituents like an amino group, are also crucial for activities such as antioxidant effects, which are related to the bond dissociation energies of the O-H bonds. ontosight.aimdpi.com The reactivity of the hydroxyl group also makes it a potential site for metabolic modification, such as glucuronidation, which can affect the pharmacokinetic profile of a compound. acs.orgacs.org Therefore, the strategic placement and potential modification of hydroxyl groups are key considerations in the design of naphthalene-based bioactive molecules.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene carboxamide (Naphthamide) |

| Anilinopyrimidine-based naphthamide derivatives |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives |

| Naphthalen-1-ylmethyl derivative |

| (6-fluoronaphthalen-2-yl)methylthio derivative |

| Naphthalene diimide derivatives |

| Naphthalene-2-sulfonate based thiosemicarbazones |

| Pyrazolopyrimidine |

Metabolic Pathways and Biotransformation Studies

In Vitro and In Vivo Metabolism in Non-Human Biological Systems

The metabolic fate of nabumetone (B1676900) has been investigated in several non-human species, including rats, mice, rabbits, dogs, rhesus monkeys, and horses. nih.govnih.gov A consistent finding across these species is that the parent compound, nabumetone, is not typically detected in plasma and urine, indicating rapid and extensive metabolism. nih.govresearchgate.net The primary circulating active metabolite in all studied species is 6-methoxy-2-naphthylacetic acid (6-MNA). nih.gov The subsequent metabolism of 6-MNA leads to the formation of (6-Hydroxy-1-naphthyl)acetic acid (6-HNA).

Studies in horses show that after oral administration of nabumetone, it is absorbed and metabolized to 6-MNA. nih.govigsrv.org In rats, approximately half of the administered nabumetone dose is oxidized to the pharmacologically active 6-MNA. nih.gov While the fundamental metabolic pathways, such as O-demethylation and side-chain oxidation, occur across species, the ratios of the final metabolic products can be species-dependent. nih.gov

In vitro studies using liver subcellular fractions are crucial for elucidating metabolic pathways. Experiments with human and rat liver microsomes have been instrumental in identifying the enzymes and reactions involved in nabumetone's biotransformation. upce.cz Human liver microsomes (HLMs) effectively catalyze the conversion of nabumetone to its active metabolite, 6-MNA. nih.gov

A newly identified phase I metabolite, 4-(6-methoxy-2-naphthyl)-3-hydroxybutan-2-one (3-hydroxy nabumetone), was discovered during incubations of nabumetone with both human and rat liver microsomal fractions. upce.cz When this intermediate, 3-hydroxy nabumetone, was itself used as a substrate for incubation with liver microsomes, a range of subsequent metabolites were formed through processes including O-demethylation, carbonyl reduction, and glucuronic acid conjugation. upce.cz This indicates that hepatic microsomal enzymes are responsible for multiple sequential steps in the biotransformation cascade.

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of nabumetone and its metabolites. mdpi.comfrontiersin.org The conversion of the prodrug nabumetone to its active metabolite, 6-MNA, is predominantly catalyzed by the CYP1A2 isozyme. nih.govwikipedia.org Studies using human liver microsomes and a panel of 11 cDNA-expressed recombinant P450s confirmed that CYP1A2 is the major enzyme responsible for 6-MNA formation. nih.gov The reaction kinetics in HLMs were found to be consistent with Michaelis-Menten kinetics. nih.gov

While CYP1A2 plays the primary role, minor contributions to 6-MNA formation are also made by other isoforms, including CYP1A1, CYP2B6, CYP2C19, CYP2D6, and CYP2E1. nih.gov The critical role of CYP1A2 was further substantiated by experiments where its selective chemical inhibitor, furafylline, and specific anti-CYP1A2 antibodies markedly inhibited the formation of 6-MNA. nih.gov

The subsequent O-demethylation of 6-MNA to form the titular compound, this compound (6-HNA), is catalyzed by a different P450 enzyme, CYP2C9. drugbank.com

| Metabolic Step | Primary Enzyme | Other Contributing Enzymes | Reference |

|---|---|---|---|

| Nabumetone → 6-MNA | CYP1A2 | CYP1A1, CYP2B6, CYP2C19, CYP2D6, CYP2E1 | nih.gov |

| 6-MNA → 6-HNA (O-demethylation) | CYP2C9 | - | drugbank.com |

Following phase I reactions, nabumetone metabolites, including 6-MNA and 6-HNA, undergo phase II conjugation reactions, which increase their water solubility and facilitate excretion. drugbank.comuomus.edu.iq The primary conjugation pathway identified for these metabolites is glucuronidation, where glucuronic acid is attached to the molecule. upce.czdrugbank.com Sulfate (B86663) and glucuronide conjugates of phase I metabolites have been identified in urine. researchgate.net

In some instances, further conjugation of glucuronide conjugates with amino acids such as glycine (B1666218) has been observed. drugbank.com This represents a less common metabolic pathway where the initial glucuronide conjugate is further modified. While aspartate conjugation is a known metabolic pathway for some xenobiotics, particularly in plants, specific evidence for its involvement in the metabolism of this compound in the studied animal models is not prominently featured in the available literature.

Hydroxylation and demethylation are key phase I functionalization reactions in the metabolism of nabumetone. nih.gov

O-Demethylation: The formation of this compound (6-HNA) occurs via the O-demethylation of its precursor, 6-methoxy-2-naphthylacetic acid (6-MNA). drugbank.comnih.gov This reaction, catalyzed by CYP2C9, involves the removal of a methyl group from the methoxy (B1213986) moiety on the naphthalene (B1677914) ring, converting it into a hydroxyl group. drugbank.com This is a critical step in the elimination pathway of the active metabolite.

Hydroxylation: Hydroxylation can occur at different positions on the nabumetone molecule. An oxidative biotransformation on the aliphatic side chain of nabumetone leads to the formation of 4-(6-methoxy-2-naphthyl)-3-hydroxybutan-2-one (3-hydroxy nabumetone). upce.cz This hydroxylation is a step that precedes the cleavage of the side chain. Another hydroxylation product, formed by CYP2J2, is 1-hydroxynabumetone. researchgate.net

Identification of Metabolites and Biotransformation Intermediates

Radiotracer studies and mass spectrometry have enabled the identification of several metabolites of nabumetone in urine and plasma from various species. nih.govupce.cz The parent drug itself is generally absent, underscoring its prodrug nature. researchgate.netpatsnap.com The biotransformation pathway involves a series of intermediates leading to the final excretable products.

Key identified metabolites and intermediates include:

6-methoxy-2-naphthylacetic acid (6-MNA): The major, pharmacologically active metabolite. nih.govnih.gov

This compound (6-HNA): Formed by O-demethylation of 6-MNA. drugbank.com

4-(6-methoxy-2-naphthyl)-3-hydroxybutan-2-one (3-hydroxy nabumetone): An intermediate formed by side-chain hydroxylation. upce.cz

4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO): A product of ketone reduction. nih.gov

4-(6-hydroxynaphthalen-2-yl)butan-2-one: A product of O-demethylation of the parent drug. researchgate.net

4-(6-hydroxy-2-naphthyl)butan-2-ol: A product resulting from both ketone reduction and O-demethylation. researchgate.net

Conjugates: Glucuronide and sulfate conjugates of the above metabolites. researchgate.netdrugbank.com

| Compound Name | Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| 6-methoxy-2-naphthylacetic acid | 6-MNA | Oxidative cleavage of nabumetone side-chain | nih.gov |

| This compound | 6-HNA | O-demethylation of 6-MNA | drugbank.com |

| 4-(6-methoxy-2-naphthyl)-3-hydroxybutan-2-one | 3-hydroxy nabumetone | Hydroxylation of nabumetone side-chain | upce.cz |

| 4-(6-methoxynaphthalen-2-yl)butan-2-ol | MNBO | Ketone reduction of nabumetone | nih.gov |

| Various Glucuronide/Sulfate Conjugates | - | Phase II conjugation of hydroxylated metabolites | researchgate.net |

Enzymatic Systems Involved in Biotransformation

The biotransformation of nabumetone into this compound and other metabolites is a complex interplay of several enzymatic systems from both Phase I and Phase II metabolism.

Phase I Enzymes:

Cytochrome P450 (CYP) System: This is the most critical system. CYP1A2 is the primary enzyme for the activation of nabumetone to 6-MNA, with minor roles for CYP2C19, CYP3A4, and others. nih.gov CYP2C9 is responsible for the subsequent O-demethylation to 6-HNA. drugbank.com

Flavin-containing Monooxygenase 5 (FMO5): Recent research has proposed an alternative, non-CYP pathway for 6-MNA formation. This pathway involves FMO5 catalyzing a Baeyer-Villiger oxidation of nabumetone to an ester intermediate, which is then hydrolyzed. nih.govresearchgate.net

Aldo-Keto Reductases: These enzymes are involved in the reduction of the ketone group on the nabumetone side chain to form alcohol metabolites like 4-(6-methoxy-2-naphthyl)butan-2-ol. drugbank.com

Phase II Enzymes:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation of glucuronic acid to hydroxyl groups on metabolites like 6-HNA, forming water-soluble glucuronides for excretion.

Sulfotransferases (SULTs): These are responsible for sulfate conjugation, another important pathway for increasing the polarity of metabolites.

N-acyltransferases: These enzymes may be involved in the further conjugation of glucuronidated metabolites with amino acids like glycine. drugbank.comuomus.edu.iq

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating (6-Hydroxy-1-naphthyl)acetic acid from complex matrices and enabling its subsequent identification and quantification. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, Fluorescence, Photodiode Array)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of NAA and its metabolites due to its versatility in handling polar, non-volatile compounds. Reversed-phase HPLC, often employing C18 columns, is the standard approach for separating these compounds based on their polarity. The introduction of a hydroxyl group makes this compound more polar than its parent compound, NAA, resulting in shorter retention times under typical reversed-phase conditions.

A study on the analysis of alpha-naphthylacetic acid utilized a reversed-phase HPLC method with an ion-pair reagent added to the methanol-water mobile phase to improve separation. nih.gov Another validated HPLC method for commercial NAA formulations is noted for its simplicity, accuracy, and short retention time of approximately 2.5 minutes, making it suitable for routine quantitative analysis. se.org.pk

Detection is a critical component of HPLC analysis.

UV Detectors: These are commonly used for aromatic compounds like NAA and its derivatives, which exhibit strong ultraviolet absorbance.

Fluorescence Detectors: For enhanced sensitivity and selectivity, fluorescence detection can be employed. A method based on solid-phase spectrofluorimetry for NAA utilized excitation and emission wavelengths of 280 nm and 336 nm, respectively, indicating that this is a highly sensitive detection option. researchgate.net

Photodiode Array (PDA) Detectors: PDA detectors provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Table 1: HPLC Methods for Naphthylacetic Acid Compounds

| Technique | Column | Mobile Phase | Detector | Application |

| Reversed-Phase HPLC | Hypersil C18 | Methanol-Water | Not Specified | Determination of alpha-naphthylacetic acid researchgate.net |

| Reversed-Phase HPLC with Ion-Pair Reagent | Not Specified | Methanol-Water with IPR-A | Not Specified | Determination of alpha-naphthylacetic acid nih.gov |

| HPLC | Not Specified | Not Specified | Not Specified | Quality monitoring of commercial NAA formulations se.org.pk |

Gas Chromatography (GC) and Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) offer high resolution and definitive identification capabilities. However, for polar and non-volatile compounds like this compound, which contain both carboxylic acid and hydroxyl functional groups, direct analysis by GC is challenging. A chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form before injection into the GC system. This process also improves chromatographic peak shape and sensitivity. While specific GC methods for the 6-hydroxy metabolite are not extensively detailed, the general approach is well-established for acidic and phenolic compounds. GC-MS provides structural information through mass fragmentation patterns, enabling confident identification of the analyte. nih.govjmchemsci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for trace-level residue analysis of plant growth regulators and their metabolites in complex matrices such as food and environmental samples. researchgate.netwikipedia.org This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

For acidic compounds like NAA and its hydroxylated metabolites, electrospray ionization (ESI) in the negative ion mode is typically used. rsc.orgnih.gov The analysis is often performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This enhances selectivity by filtering out matrix interferences. While the specific MRM transition for NAA is m/z 185.1 → 140.9, the transitions for this compound would be different due to the addition of an oxygen atom and would be determined during method development. eurl-pesticides.eu The high specificity of LC-MS/MS allows for reliable quantification at very low levels, with limits of detection reported in the low µg/kg range for NAA in various fruit and vegetable matrices. rsc.orgnih.gov

Table 2: LC-MS/MS Parameters for Naphthylacetic Acid Analysis

| Analyte | Ionization Mode | MS Technique | Application | Key Findings |

| 1-Naphthylacetic acid (NAA) | Negative ESI | Triple Quadrupole (QqQ) | Residue analysis in tomato and zucchini | LODs below 10.1 µg/kg nih.gov |

| 10 Plant Growth Promoters (incl. NAA) | Positive/Negative ESI (Polarity Switching) | Tandem MS | Multi-residue analysis in fruits and vegetables | LOQs ranged from 0.3 to 5.0 µg/kg rsc.org |

| 1-Naphthylacetic acid (NAA) | Negative ESI | QqQ and TOF-MS | Confirmation of residues in tomato and zucchini | NAA has one primary transition (185.1→140.9); TOF-MS used for confirmation eurl-pesticides.eu |

Sample Preparation and Extraction Techniques

Effective sample preparation is critical to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Methods

The QuEChERS methodology has been widely adopted for the multi-residue analysis of pesticides and plant growth regulators in food products. researchgate.net The method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts (e.g., magnesium sulfate (B86663), sodium acetate) to separate the organic layer from the aqueous matrix. rsc.orgeurl-pesticides.eu A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) to remove matrix components such as organic acids, sugars, and fatty acids. rsc.orgeurl-pesticides.eu

Modified QuEChERS protocols, such as the acetate-buffered version, have been developed to improve the recovery of pH-dependent analytes like NAA and its acidic metabolites. researchgate.netrsc.org These methods have proven effective for extracting NAA from various matrices with good recoveries (typically 76-107%) and precision. nih.gov

Table 3: Overview of QuEChERS Procedures for Naphthylacetic Acid

| Method | Extraction Solvent | Partitioning Salts | d-SPE Sorbents | Application |

| Modified QuEChERS | 0.1% Acetic Acid in Acetonitrile | MgSO₄, NaAc | PSA, MgSO₄ | Multi-residue analysis in fruits and vegetables rsc.org |

| Acetate-Buffered QuEChERS | Acetonitrile (1% Acetic Acid) | MgSO₄, NaAc | PSA, MgSO₄ | Residue analysis in tomato and zucchini eurl-pesticides.eu |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a common technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain either the analyte or interfering compounds from a liquid sample. For NAA and its metabolites, polymeric sorbents like Oasis HLB have been used for cleaning up plant extracts. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases. rug.nluctm.edu For the extraction of NAA from aqueous samples, an initial acidification step is often performed to protonate the carboxylic acid group, making it less polar and more soluble in organic solvents like diethyl ether. mhlw.go.jp The organic extract can then be further purified by back-extraction into a basic aqueous solution, which deprotonates the acid, making it soluble in the aqueous phase again while leaving non-acidic impurities in the organic layer. mhlw.go.jp This multi-step process provides a high degree of sample cleanup.

Optimization of Extraction and Clean-up Procedures

The effective isolation of this compound from complex matrices, such as plant tissues or soil, is a critical prerequisite for accurate quantification. The optimization of extraction and clean-up procedures is paramount to remove interfering substances and concentrate the analyte. nih.govmdpi.com Given the phenolic and carboxylic acid functionalities of the target compound, methodologies are adapted from those used for other phenolic acids and the parent compound, NAA. nih.govmhlw.go.jp

Commonly employed techniques include solvent extraction, solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govsigmaaldrich.com Optimization involves a systematic evaluation of several parameters to maximize recovery and minimize matrix effects.

Solvent Extraction: The choice of solvent is crucial. Due to the polarity of the hydroxyl and carboxylic acid groups, polar organic solvents like methanol (B129727), acetonitrile, or acetone (B3395972), often acidified and mixed with water, are effective for initial extraction. nih.govmhlw.go.jp Subsequent liquid-liquid partitioning can further purify the extract. For instance, after an initial extraction, the pH of the aqueous phase can be adjusted to acidic conditions (pH < 3) to protonate the carboxylic acid group, making the analyte more soluble in a non-polar organic solvent like diethyl ether or ethyl acetate (B1210297) for subsequent extraction. mhlw.go.jp

Solid-Phase Extraction (SPE): SPE is a widely used technique for clean-up and concentration. nih.gov For a polar, acidic compound like this compound, reversed-phase sorbents (e.g., C18) or polymeric sorbents are suitable. nih.govacs.org The optimization process involves selecting the appropriate sorbent, conditioning solvent, sample loading conditions (pH), wash solvent to remove interferences, and elution solvent to recover the analyte. Copolymer sorbents can offer advantages over traditional silica-based C18 cartridges, such as better reproducibility and higher loading capacity. acs.org

QuEChERS Method: The QuEChERS approach, often used for pesticide residue analysis, involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., MgSO₄, NaCl, or sodium acetate). sigmaaldrich.comeurl-pesticides.eu A subsequent dispersive SPE (d-SPE) step is used for clean-up, employing sorbents like primary secondary amine (PSA) to remove organic acids and sugars, or graphitized carbon black (GCB) to remove pigments. sigmaaldrich.comresearchgate.net

The following table summarizes key parameters that require optimization for the extraction and clean-up of this compound.

| Parameter | Options/Variables | Rationale for Optimization | Example from Related Compounds |

|---|---|---|---|

| Extraction Solvent | Methanol, Acetonitrile, Acetone, Ethyl Acetate (often in aqueous/acidified mixtures) | To maximize the solubilization of the analyte from the sample matrix. The phenolic hydroxyl and carboxylic acid groups influence polarity. | For NAA in fruits, acetone under acidic conditions is used. mhlw.go.jp For phenolic acids, methanol is a common choice. nih.gov |

| pH | Acidic (e.g., pH 2-3), Neutral, or Basic conditions | Crucial for controlling the ionization state of the carboxylic acid and phenolic hydroxyl groups, which affects solubility and retention on SPE sorbents. | Acidification to pH 2 is used during liquid-liquid extraction of NAA to ensure it is in its non-ionized form. mhlw.go.jp |

| SPE Sorbent | Reversed-Phase (C18), Polymeric (e.g., Oasis HLB), Ion-Exchange | To selectively retain the analyte while allowing interferences to pass through. The choice depends on the analyte's polarity and charge. | Polymeric sorbents are effective for isolating a broad range of phenolic compounds from wine. acs.org |

| d-SPE Clean-up Sorbent (QuEChERS) | PSA (Primary Secondary Amine), C18, GCB (Graphitized Carbon Black) | To remove specific types of matrix interferences. PSA removes acids and sugars; GCB removes pigments. | For NAA analysis in tomatoes, a d-SPE clean-up with PSA and MgSO₄ is employed. eurl-pesticides.eu |

Spectroscopic Characterization (Excluding Basic Identification Data)

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation and sensitive detection of this compound.

NMR spectroscopy is a powerful tool for the complete structural assignment of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to confirm its structure, particularly the substitution pattern on the naphthalene (B1677914) ring. tandfonline.com

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic region would show a complex pattern of signals for the six protons on the naphthalene ring. The presence of the hydroxyl group at C-6 would influence the chemical shifts of the adjacent aromatic protons. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would typically appear as a singlet. tandfonline.comresearchgate.net

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule (10 for the naphthalene ring and 2 for the side chain), confirming the molecular framework. The chemical shifts of the carbon atoms directly bonded to the hydroxyl group (C-6) and the acetic acid group (C-1) would be significantly affected. tandfonline.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for definitive assignments. tandfonline.com

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (¹H-¹H couplings), helping to trace the proton network around the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on the already assigned proton signals.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for both the identification and quantification of trace levels of compounds like this compound. nih.gov

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which for this compound (C₁₂H₁₀O₃) is 202.06299 Da. This allows for the confirmation of the elemental composition. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation pattern of a selected precursor ion. For this compound, analysis would likely be performed in negative ion mode due to the acidic protons. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 201.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Plausible Structural Origin of Fragment |

|---|---|---|---|

| 201 [M-H]⁻ | 157 | 44 Da (CO₂) | Loss of carbon dioxide from the carboxylate group. |

| 201 [M-H]⁻ | 141 | 60 Da (CH₂O + CO) | Complex rearrangement and loss from the side chain and ring. |

| 201 [M-H]⁻ | 129 | 72 Da (C₃H₄O₂) | Cleavage involving the acetic acid side chain and part of the aromatic ring. |

Note: The fragmentation of the parent compound, 1-naphthaleneacetic acid, shows a characteristic transition of the [M-H]⁻ precursor ion at m/z 185 to a product ion at m/z 141, corresponding to the loss of CO₂. nih.goveurl-pesticides.eu

UV-Vis spectroscopy is commonly used as a detection method in High-Performance Liquid Chromatography (HPLC). The naphthalene ring system of this compound results in strong ultraviolet absorbance. The presence of the hydroxyl group, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent NAA molecule. nih.gov The exact position of the absorption maxima (λ_max) would need to be determined experimentally in a suitable solvent, such as methanol or acetonitrile/water mixtures used as HPLC mobile phases. For related compounds like 6-hydroxy-2-naphthoic acid, characteristic UV-Vis spectra are documented. spectrabase.com The spectrum is also pH-dependent; in basic solutions, deprotonation of the phenolic hydroxyl group typically leads to a further red shift and an increase in molar absorptivity. This property can be exploited for selective detection.

Method Validation and Performance Parameters (e.g., LOQ, recoveries, linearity)

Validation of an analytical method is essential to ensure its reliability, accuracy, and precision for the intended purpose. au.dk While specific validation data for this compound is scarce, performance parameters from validated methods for the parent compound NAA provide a benchmark for what would be expected. nih.govresearchgate.netnih.gov Key validation parameters include the limit of quantification (LOQ), recovery, linearity, and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For NAA, highly sensitive LC-MS/MS methods have achieved LOQs in the low µg/kg or ng/mL range. researchgate.netnih.gov A validated method for its hydroxylated metabolite would be expected to achieve similar sensitivity.

Recoveries: Recovery studies are performed by spiking blank matrix samples with a known concentration of the analyte and processing them through the entire analytical procedure. The percentage of the analyte recovered is then calculated. Acceptable recovery is typically in the range of 70-120%. For NAA, recoveries using methods like QuEChERS and ethyl acetate extraction have been reported in the range of 76% to 107%. nih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is typically evaluated by analyzing a series of standards of different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. nih.gov

Precision: Precision is assessed as repeatability (intra-day precision) and reproducibility (inter-day precision) and is usually expressed as the relative standard deviation (RSD). For trace analysis, RSD values of <15-20% are generally considered acceptable.

The following tables summarize typical performance parameters from validated analytical methods for 1-naphthaleneacetic acid (NAA), which serve as a reference for the development of methods for this compound.

Table 5.4.1: Linearity Data for NAA Analysis

| Analytical Method | Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| LC-MS/MS (QuEChERS) | Two orders of magnitude | > 0.996 | nih.gov |

| Room Temperature Phosphorescence | 70-500 ng/mL | 0.999 | dss.go.th |

Table 5.4.2: Recovery and Precision Data for NAA Analysis

| Extraction Method | Matrix | Spiking Level | Average Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|

| Mini-Luke | Tomato, Zucchini | 50 & 100 µg/kg | 87 - 107 | < 10 | nih.gov |

| Ethyl Acetate | Tomato, Zucchini | 50 & 100 µg/kg | 83 - 107 | < 11 | nih.gov |

| QuEChERS (acetate buffered) | Tomato, Zucchini | 50 & 100 µg/kg | 76 - 85 | < 7 | nih.gov |

Table 5.4.3: Limits of Detection (LOD) and Quantification (LOQ) for NAA

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | Tomato, Zucchini | < 10.1 µg/kg | Not specified | nih.gov |

| HPLC-MS/MS | Garlic, Soil | Not specified | 0.005 mg/kg | researchgate.netnih.gov |

| Room Temperature Phosphorescence | Pineapple | 21 ng/mL | 70 ng/mL | dss.go.th |

Advanced Research Directions and Applications in Specific Research Models

Design and Synthesis of Novel Derivatives and Analogs

The structural backbone of (6-Hydroxy-1-naphthyl)acetic acid offers a versatile platform for chemical modification. Researchers are actively designing and synthesizing novel derivatives to explore and enhance their physicochemical and biological properties.

Exploration of Heterocyclic Ring Incorporation

A significant area of research involves the incorporation of heterocyclic rings into the naphthyl structure. This strategy aims to create new chemical entities with potentially enhanced biological activities. The synthesis of such derivatives often involves multi-step reactions. For instance, a common approach begins with a precursor like a hydroxy-naphthyl compound, which can be modified to introduce functionalities that facilitate the construction of heterocyclic systems.

One synthetic route may involve the condensation reaction between a ketone group on a modified naphthyl precursor and various primary aromatic amines to yield Schiff bases. These intermediates can then react with reagents like maleic or phthalic anhydride (B1165640) to form oxazepine rings, a seven-membered heterocycle containing oxygen and nitrogen. ijrps.com Another approach involves the reaction of a naphthyl-derived Schiff base with mercaptoacetic acid in a solvent like dry benzene (B151609) to produce thiazolidine-4-one derivatives. uobaghdad.edu.iq Similarly, reacting Schiff bases with chloroacetic acid can lead to the formation of oxazolidinone rings. chemmethod.com These synthetic strategies allow for the construction of diverse heterocyclic systems, such as pyrazoline, isoxazoline, and benzocoumarin, attached to the naphthyl core. nih.gov

The resulting compounds, featuring fused or appended heterocyclic moieties, are then characterized using various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR to confirm their structures. ijrps.com

Synthesis of Metal Complexes with Naphthylacetic Acid Ligands

Naphthylacetic acid and its derivatives, including the hydroxylated form, can act as ligands, binding to metal ions to form coordination complexes. mdpi.comsemanticscholar.org The carboxylate group of the acetic acid moiety is typically deprotonated and coordinates with the metal center. semanticscholar.org The synthesis of these complexes involves reacting the naphthylacetic acid ligand with a metal salt, such as acetates or nitrates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II), in a suitable solvent like ethanol. nih.gov

The coordination environment of the metal ion is often completed by other co-ligands, which can be O-donor ligands (like water), N-donor ligands (such as imidazole (B134444) or pyridine (B92270) derivatives), or P-donor ligands (like triphenylphosphine). mdpi.com The resulting metal complexes are typically colored solids, stable in air, and often have high melting points. ijlera.comsphinxsai.com Their structures and properties are extensively studied using elemental analysis, infrared spectroscopy (IR), UV-visible spectroscopy, and sometimes X-ray crystallography to determine the metal-ligand ratio and coordination geometry. nih.govijlera.com IR spectroscopy is particularly useful for confirming coordination, as shifts in the stretching frequencies of the carboxyl C=O group and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds are observed. nih.govsphinxsai.com

Below is a table summarizing representative metal complexes formed with naphthyl-based ligands and their characterization data.

| Metal Ion | Ligand System | Characterization Methods | Key Spectral Features |

| Co(II) | Naphthyl acetohydrazide | FT-IR, NMR, UV-vis | Variation in C=O and C=N stretching bands; new peaks for Co-N and Co-O bonds. nih.gov |

| Ni(II) | Naphthyl acetohydrazide | FT-IR, NMR, UV-vis | Shifts in IR spectra indicating complex formation. nih.gov |

| Cu(II) | Naphthyl acetohydrazide | FT-IR, NMR, UV-vis | Changes in vibrational frequencies upon coordination. nih.gov |

| Zn(II) | Naphthyl acetohydrazide | FT-IR, NMR, UV-vis | Spectroscopic evidence of metal-ligand bonding. nih.gov |

| Zr(IV) | Schiff base of 1-naphthyl amine | Elemental Analysis, IR, NMR, XRD | Absence of phenolic proton signal in NMR; metal to ligand ratio of 1:2. ijlera.com |

| Th(IV) | Schiff base of 1-naphthyl amine | Elemental Analysis, IR, NMR, XRD | Non-electrolytic nature confirmed by conductivity measurements. ijlera.com |

Computational Chemistry and Molecular Modeling Studies

Computational techniques are powerful tools for investigating the properties of this compound and its derivatives at the molecular level. These in silico methods provide insights that can guide the design of new compounds and predict their behavior.

Ligand-Receptor Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA. nih.govresearchgate.net This technique is instrumental in understanding potential biological activity. For derivatives of this compound, docking simulations can identify key binding interactions with the active sites of enzymes or receptors. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure can be generated and optimized using software like Chem3D, while the receptor's structure is often obtained from databases like the Protein Data Bank (PDB). nih.govunpad.ac.id Docking programs, such as AutoDock, then explore various possible binding poses of the ligand within the receptor's binding site, calculating a scoring function to rank them. nih.gov The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein, which helps in explaining the compound's activity. nih.govmdpi.com For example, docking studies have been used to understand how novel 1-hydroxy-naphthyl substituted heterocycles bind to the active site of enzymes, correlating the binding mode with observed biological activity. nih.gov

Prediction of Binding Affinities and Pharmacokinetic Properties

Beyond predicting binding poses, computational models can estimate the binding affinity, which is the strength of the interaction between the ligand and its receptor. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These predictions, while not always perfectly matching experimental values, provide a valuable metric for comparing different potential drug candidates. nih.gov

Furthermore, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govspringernature.com Predicting these pharmacokinetic properties early in the research process helps to identify compounds with favorable drug-like characteristics and avoid costly failures in later stages. memphis.eduresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) with ADMET-related properties. nih.govuniroma1.it These models can predict parameters such as intestinal absorption, blood-brain barrier permeability, and plasma-protein binding. nih.gov

The following table outlines key pharmacokinetic properties that can be predicted using computational methods.

| Property | Description | Computational Method |

| Absorption | The process by which a drug enters the bloodstream. | QSAR models, Caco-2 permeability simulations. memphis.edu |

| Distribution | The dispersion of a drug throughout the fluids and tissues of the body. | Prediction of plasma-protein binding, volume of distribution. nih.gov |

| Metabolism | The transformation of a drug into other compounds (metabolites). | Ligand-based and structure-based models predicting metabolic routes. nih.govuniroma1.it |

| Excretion | The removal of the drug and its metabolites from the body. | Models predicting clearance rates. |

| Toxicity | The potential of the drug to cause harmful effects. | QSAR models for various toxicological endpoints. nih.gov |

Conformational Analysis and Quantum Chemical Calculations

The 3D shape, or conformation, of a molecule is critical to its function and how it interacts with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the geometrical, energetic, and vibrational characteristics of molecules like naphthylacetic acid. researchgate.netnih.gov

Development of Bioremediation Strategies involving Naphthalene-Based Compounds

The development of bioremediation strategies for environmental pollutants is a significant area of research, and naphthalene-based compounds are often central to these studies. Naphthalene (B1677914), a simple polycyclic aromatic hydrocarbon (PAH), and its derivatives are common contaminants found in soil and water, often originating from industrial processes, petroleum spills, and incomplete combustion of organic materials mdpi.com. Due to their toxicity and potential carcinogenicity, effective cleanup methods are essential mdpi.commdpi.com. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical methods mdpi.comnih.gov.

Naphthalene and its derivatives are frequently used as model substrates in bioremediation research because they are more water-soluble and less hydrophobic than higher molecular weight PAHs, making them more bioavailable to microorganisms frontiersin.org. A wide variety of bacteria, particularly from the genus Pseudomonas, have been identified as capable of degrading naphthalene and its derivatives, using them as a sole source of carbon and energy frontiersin.orgnih.govsmujo.id.

The microbial degradation of naphthalene typically begins with an oxidation step catalyzed by a multi-component enzyme called naphthalene dioxygenase mdpi.comcl-solutions.com. This enzyme incorporates molecular oxygen into the aromatic ring, initiating a cascade of reactions that break down the stable ring structure into simpler, less toxic compounds that can enter central metabolic pathways mdpi.comfrontiersin.orgnih.gov. The metabolic pathways, enzymes, and genetic regulation of naphthalene degradation have been extensively studied, especially in Gram-negative bacteria like Pseudomonas species mdpi.com.

Understanding these degradation pathways at a biochemical and molecular level is crucial for developing effective bioremediation strategies frontiersin.orgnih.gov. Two primary strategies are often employed:

Bioaugmentation : This involves introducing specific, highly effective naphthalene-degrading microorganisms to a contaminated site to enhance the detoxification process mdpi.com.

Biostimulation : This strategy involves modifying the environment (e.g., by adding nutrients) to stimulate the growth and activity of indigenous microorganisms capable of degrading the target pollutants mdpi.com.

Research into the microbial metabolism of various naphthalene derivatives, such as methylnaphthalenes, naphthoic acids, and naphthalene sulfonates, provides insight into the metabolic diversity and adaptability of microorganisms frontiersin.orgnih.gov. This knowledge aids in the design of site-specific microbial consortia or genetically engineered organisms for more efficient and effective bioremediation of environments contaminated with a mix of naphthalene-based compounds frontiersin.orgnih.gov. While direct studies on the bioremediation of this compound are not prominent, its structural similarity to other naphthalene derivatives suggests it could be susceptible to similar microbial degradation pathways.

Investigations in Non-Pharmacological Applications (e.g., as chemical probes in biological assays)

Naphthalene derivatives are a versatile class of compounds with applications extending beyond pharmacology into materials science and biological research. Their fused aromatic ring system provides a stable, fluorescent scaffold that can be functionalized to create tools for studying biological systems nbinno.com. While specific applications of this compound as a chemical probe are not extensively documented, the broader family of naphthalene derivatives serves as a template for developing such tools.

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein or pathway. The naphthalene core is a common feature in fluorescent probes due to its desirable optical properties nbinno.com. In biological assays, these compounds can be used to visualize cellular components, track dynamic processes, or quantify enzymatic activity.

The investigation of the biological activities of novel synthetic compounds is a preliminary step toward their potential development as chemical probes. For instance, a study on various synthetic naphthalene derivatives explored their effects on the activation of neutrophils, a type of immune cell researchgate.net. In this research, the compounds were tested in biological assays to measure their ability to inhibit processes like the release of granule enzymes from neutrophils stimulated with specific agents researchgate.net. Although the ultimate goal of such a study might be therapeutic, the methodology itself represents a non-pharmacological application—using the compounds as tools to probe cellular responses and signaling pathways in an assay format.

The functional groups on the naphthalene ring, such as the hydroxyl (-OH) and acetic acid (-CH₂COOH) groups in this compound, can be modified to tune the molecule's properties. These modifications can alter its solubility, cell permeability, and interaction with biological targets, which are key characteristics for a chemical probe. Future research could focus on conjugating this molecule to other functional units or using it as a fragment in the design of more complex probes to investigate specific biological questions.

Future Perspectives in Chemical Biology and Agricultural Science

The structural similarity of this compound to 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin, opens up significant future perspectives in both chemical biology and agricultural science.

Agricultural Science:

1-Naphthaleneacetic acid (NAA) is a well-established plant growth regulator used in agriculture to stimulate root formation, prevent premature fruit drop, and increase crop yields cabidigitallibrary.orgwikipedia.orgacmchemicals.com. It functions as a synthetic mimic of the natural plant hormone auxin mdpi.com. The introduction of a hydroxyl group on the naphthalene ring, as in this compound, could modulate its biological activity.